6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
Description
The compound "6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate" features a pyran-4-one core substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group at position 6 and a 5-bromo-2-chlorobenzoate ester at position 3. This structure integrates an imidazole-thioether moiety, which is known for modulating pharmacokinetic properties and bioactivity in medicinal chemistry . Structural analogs, such as those listed in , highlight the variability of benzoate substituents (e.g., 3-chloro, furan-2-carboxylate) in this chemical class .
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVKNFPUDSSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Derivative: Starting with 1-methyl-1H-imidazole, a thiomethyl group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent.
Pyran Ring Construction: The intermediate is then reacted with a precursor to form the pyran ring. This step often involves cyclization reactions under acidic or basic conditions.
Benzoate Esterification: The final step involves esterification with 5-bromo-2-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its imidazole and benzoate components. It could be explored for enzyme inhibition or as a ligand in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties could be investigated. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate exerts its effects would depend on its specific application. Generally, the imidazole ring might interact with metal ions or enzymes, while the benzoate moiety could facilitate binding to aromatic residues in proteins. The pyran ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Same Series
lists closely related derivatives with modifications to the benzoate group. Key comparisons include:
*Calculated based on analogous structures.
The 5-bromo-2-chloro substitution in the target compound increases molecular weight and lipophilicity compared to BF93264 and BF93273.
Pyrimidine Derivatives with Thio Substituents
describes pyrimidine-5-carbonitrile derivatives with thioether-linked heterocycles. Notable examples include:
| Compound () | Substituents (Position 4) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | (1-methyl-1H-imidazol-2-yl)thio | 32.8 | 176–177 |
| 2 | pyridin-2-ylthio | 80.2 | 180–181 |
| 3 | (5-aminothiophen-2-yl)thio | 89.3 | 189–190 |
The target compound shares the (1-methyl-1H-imidazol-2-yl)thio group with Compound 1, but its pyranone core differs from the pyrimidine scaffold. Higher yields in Compounds 2 and 3 suggest that pyridin-2-yl or aminothiophenyl groups may improve synthetic accessibility compared to imidazole-thioether derivatives .
Imidazole-Containing Compounds
and emphasize the pharmacological relevance of imidazole derivatives. For instance:
- reports 5-oxo-imidazole derivatives evaluated for antimicrobial activity, underscoring the imidazole ring’s role in bioactivity .
- describes Compound 3, synthesized using (1-methyl-1H-imidazol-2-yl)methanamine (47% yield), indicating synthetic challenges for imidazole-containing structures .
The target compound’s imidazole-thioether group likely contributes to hydrogen bonding or π-π interactions, similar to other bioactive imidazole derivatives .
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